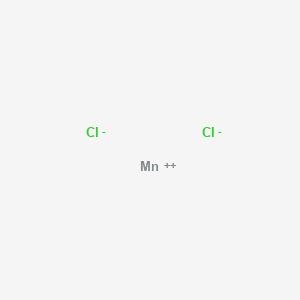
1,3-Bis(2-nitrophenyl)urea
Descripción general
Descripción
1,3-Bis(2-nitrophenyl)urea is a chemical compound with the molecular formula C13H10N4O5 . It is used in various fields due to its ability to form multiple stable hydrogen bonds with protein and receptor targets .
Synthesis Analysis
The synthesis of 1,3-Bis(2-nitrophenyl)urea involves the reaction of isocyanates or carbamoyl chlorides with ammonia .
Molecular Structure Analysis
The structure of 1,3-Bis(2-nitrophenyl)urea has been investigated by Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear magnetic resonance (1H-NMR), mass spectroscopy and molar conductance measurements . The ligand has been crystalized in the monoclinic system with a P21/c space group .
Chemical Reactions Analysis
1,3-Bis(2-nitrophenyl)urea is known to interact through hydrogen bonding with a variety of oxoanions in an MeCN solution to give bright yellow 1:1 complexes . Its stability decreases with the decreasing basicity of the anion .
Physical And Chemical Properties Analysis
1,3-Bis(2-nitrophenyl)urea has a molecular weight of 302.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass is 302.06511943 g/mol . The Topological Polar Surface Area is 133 Ų .
Aplicaciones Científicas De Investigación
Antibacterial Activity
1,3-Bis(2-nitrophenyl)urea and its metal (II) complexes have been synthesized and characterized . These complexes exhibit remarkable antibacterial activity against both Gram-positive (e.g., Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli and Serratia marcescens). Among the complexes, the Zn-metal compound stands out, displaying superior antibacterial effects . Researchers are exploring these complexes as potential alternatives to combat bacterial resistance.
Medicinal Chemistry
The ligand’s crystal structure, characterized by techniques such as FT-IR, UV-Visible, and NMR, provides insights into its properties. Understanding its molecular interactions aids in designing novel drugs . Researchers investigate its potential as a scaffold for drug development, targeting specific diseases.
Urea Derivatives
1,3-Bis(2-nitrophenyl)urea belongs to the class of symmetrical urea derivatives. These compounds have diverse applications, including catalysis, coordination chemistry, and biological studies . Their unique structural features make them intriguing candidates for further exploration.
Green Synthesis
Efficient methods for synthesizing N-substituted ureas are essential. Researchers have developed practical, catalyst-free, and scalable approaches for preparing ureas, including 1,3-Bis(2-nitrophenyl)urea . These green synthesis methods contribute to sustainable chemistry.
Mecanismo De Acción
Biochemical Pathways
The compound is likely to interact with multiple pathways, leading to downstream effects . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
It is known that the compound can interact with various targets, leading to changes at the molecular and cellular level . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound
Safety and Hazards
Direcciones Futuras
Research has been focused on developing new drugs, which may act through structural changes, to solve the problem of bacterial drug resistance . The development of N,N-dialkyl(thio)urea derivatives is charted, from early “proof-of-concept” materials to contemporary active chiral (bifunctional) promoters of highly selective asymmetric transformations .
Propiedades
IUPAC Name |
1,3-bis(2-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-5-1-3-7-11(9)16(19)20)15-10-6-2-4-8-12(10)17(21)22/h1-8H,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBMMPGNZXIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287157 | |
| Record name | 1,3-bis(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-nitrophenyl)urea | |
CAS RN |
13201-86-0 | |
| Record name | NSC49342 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS-(2-NITRO-PHENYL)-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



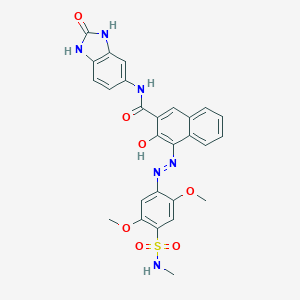
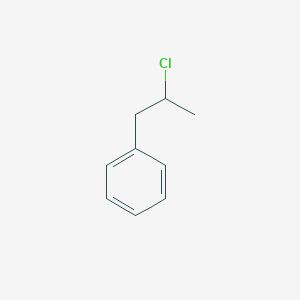
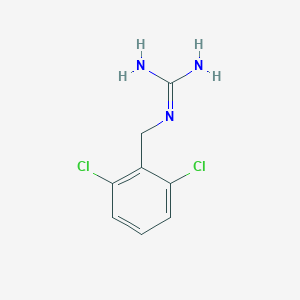
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)

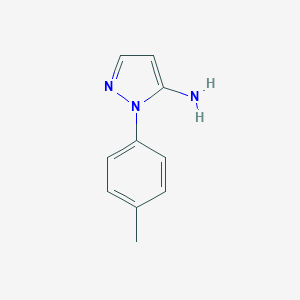
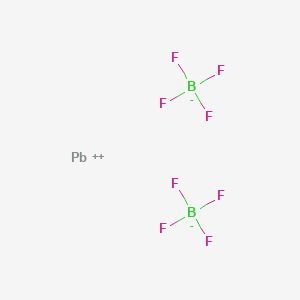

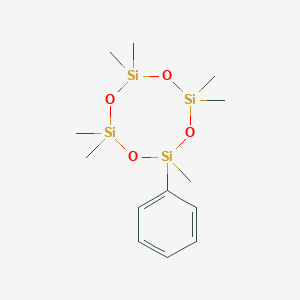
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
